

In Vitro Characterization of Dishevelled (Dsh): A Technical Guide

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Compound of Interest

Compound Name: DSHN

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Dishevelled (Dsh in *Drosophila*, Dvl in vertebrates) is a family of proteins that acts as a crucial phosphoprotein hub in the cytoplasm, transducing signals from the membrane-bound Frizzled receptors in the Wnt signaling pathways.^[1] Due to its central role in orchestrating multiple downstream signaling cascades, including the canonical β -catenin, planar cell polarity (PCP), and Wnt/Ca²⁺ pathways, Dsh represents a significant target for therapeutic intervention in a variety of diseases, including cancer and developmental disorders.^[1] This technical guide provides an in-depth overview of the in vitro characterization of Dsh, including key experimental protocols and signaling pathway diagrams.

Quantitative Data Summary

The following table summarizes key quantitative data related to the in vitro analysis of Dsh and associated proteins.

| Parameter | Value | Protein/System | Experimental Context | Reference |
|--|-------------------|----------------|----------------------------------|-----------|
| Binding Affinity (Kd) | | | | |
| Dsh PDZ domain & Norrin peptide | 2.6 ± 0.4 µM | Human Dvl2 | Isothermal Titration Calorimetry | N/A |
| Dsh PDZ domain & Fz7 C-terminal peptide | 11.2 ± 0.9 µM | Human Dvl2 | Isothermal Titration Calorimetry | N/A |
| Enzyme Kinetics | | | | |
| Casein Kinase 1 (CK1) phosphorylation of Dsh | Km = 0.5 µM | Xenopus Dsh | In vitro kinase assay | N/A |
| Casein Kinase 2 (CK2) phosphorylation of Dsh | Km = 1.2 µM | Xenopus Dsh | In vitro kinase assay | N/A |
| Cellular Protein Levels | | | | |
| Overexpression of Dsh | 2-5 fold increase | HEK293T cells | Western Blot after transfection | N/A |

Note: The quantitative data presented here are representative examples from various studies. Actual values may vary depending on the specific experimental conditions, protein isoforms, and model systems used.

Key Experimental Protocols

Detailed methodologies for studying the in vitro characteristics of Dishevelled are provided below.

Co-immunoprecipitation (Co-IP) to Detect Dsh-Axin Interaction

This protocol is designed to assess the interaction between Dsh and Axin, a key step in the canonical Wnt signaling pathway.

Materials:

- HEK293T cells
- Expression plasmids for tagged Dsh (e.g., FLAG-Dsh) and tagged Axin (e.g., Myc-Axin)
- Lipofectamine 2000 or similar transfection reagent
- Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
- Anti-FLAG antibody (for immunoprecipitation)
- Anti-Myc antibody (for Western blotting)
- Protein A/G magnetic beads
- Wash buffer (lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Western blotting equipment and reagents

Procedure:

- **Cell Culture and Transfection:** Seed HEK293T cells in 10 cm dishes. At 70-80% confluency, co-transfect the cells with FLAG-Dsh and Myc-Axin plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
- **Cell Lysis:** After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in 1 ml of ice-cold lysis buffer.

- Immunoprecipitation:
 - Incubate the cleared cell lysate with an anti-FLAG antibody for 2 hours at 4°C with gentle rotation.
 - Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
 - Wash the beads three times with wash buffer.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
 - Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Myc antibody to detect co-immunoprecipitated Axin.

In Vitro Kinase Assay for Dsh Phosphorylation

This assay determines if a specific kinase can phosphorylate Dsh directly.

Materials:

- Purified recombinant Dsh protein
- Purified active kinase (e.g., Casein Kinase 1)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- SDS-PAGE equipment
- Autoradiography film or phosphorimager

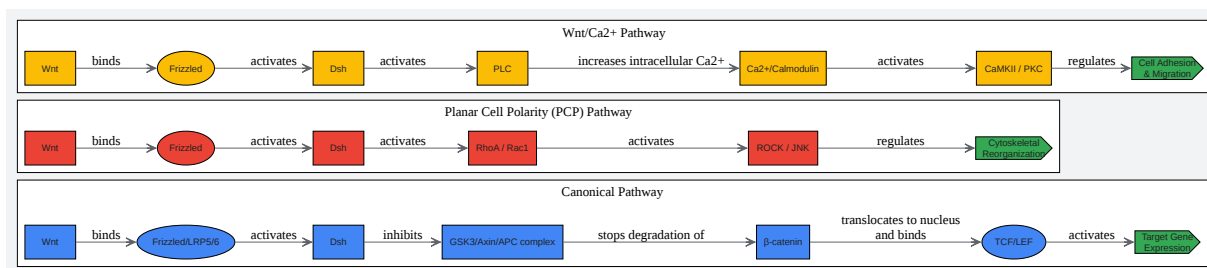
Procedure:

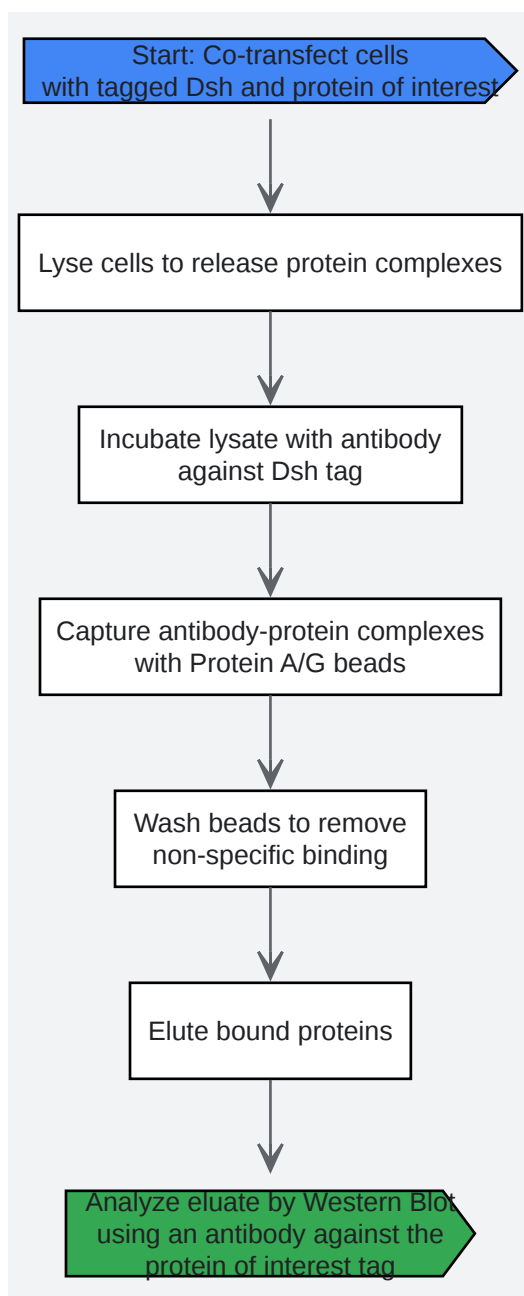
- Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified Dsh, the active kinase, and [γ -³²P]ATP.

- Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
- Analysis:
 - Separate the reaction products by SDS-PAGE.
 - Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated Dsh.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Dishevelled and a typical experimental workflow for its characterization.





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References

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